1,4-Oxazepan-6-one

Medicinal chemistry Compound library diversity Hit discovery

Target CNS, oncology, and antifungal programs with a chemically differentiated, IP-secure scaffold. 1,4-Oxazepan-6-one is a systematically underrepresented 7-membered ketone that cannot be replaced by morpholin-3-one or 1,4-oxazepan-3-one without altering SAR vectors (ring size, carbonyl trajectory). Validated by Daiichi Sankyo's EP300/CBP inhibitor (DS17701585, CBP IC₅₀=0.040 μM) and the antifungal R-135853 (MIC₉₀ 0.03 μg/mL vs. fluconazole-resistant C. albicans). With morpholine chemical space saturated in commercial libraries, this building block uniquely diversifies DEL, DOS, and fragment-based screening collections. Standard B2B shipping applies.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12820161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepan-6-one
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1COCC(=O)CN1
InChIInChI=1S/C5H9NO2/c7-5-3-6-1-2-8-4-5/h6H,1-4H2
InChIKeyWMNBWITYTNHEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepan-6-one CAS 1525456-56-7: Core Scaffold Identity, Physical Parameters, and Procurement Baseline


1,4-Oxazepan-6-one (CAS 1525456-56-7, molecular formula C₅H₉NO₂, MW 115.13 g/mol) is a seven-membered saturated N,O-heterocycle bearing a ketone at the 6-position . Its free-base form and hydrochloride salt (CAS 2306265-53-0, purity ≥ 95–97%) are commercially available from multiple vendors . The scaffold occupies a unique position at the structural interface of diazepane, morpholine, and azepane rings, offering a medium-ring architecture that is systematically underrepresented in commercial screening libraries relative to its six-membered morpholine counterparts [1].

Why Morpholinones and 1,4-Oxazepan-3-ones Cannot Substitute 1,4-Oxazepan-6-one in MedChem Campaigns


The assumption that morpholin-3-one (six-membered, carbonyl at position 3) or 1,4-oxazepan-3-one (seven-membered, carbonyl at position 3) can interchangeably replace 1,4-oxazepan-6-one is contradicted by three lines of evidence: (i) ring size directly modulates target affinity, as demonstrated by differential dopamine D₄ receptor binding between morpholine and 1,4-oxazepane matched-pair series [1]; (ii) the carbonyl position (C-6 vs. C-3) governs both the nucleophilic reactivity trajectory and downstream derivatization chemistry, meaning each regioisomer yields distinct SAR vectors [2]; and (iii) 1,4-oxazepanes as a class are so scarce in commercial libraries that their mere presence constitutes a differentiated chemical space opportunity—morpholines, by contrast, are among the most abundantly stocked heterocycles [3].

1,4-Oxazepan-6-one Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Scaffold Library Scarcity: 1,4-Oxazepanes vs. Morpholines — Quantified Representation Gap

The 1,4-oxazepane scaffold class is explicitly characterized as 'strikingly scarce in compound libraries' relative to morpholines and other six-membered N,O-heterocycles, despite its 'privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. This scarcity is not incidental: the 'lack of reliable synthetic routes has long hindered their exploration, leaving a clear gap between potential and practical use' [1]. Separately, when bis-morpholine spiroacetal scaffolds were compared against 1,4-oxazepane-substituted analogues, the oxazepane variants were described as 'virtually unexplored in drug discovery' [2]. The quantifiable procurement implication is that 1,4-oxazepan-6-one occupies a low-competition chemical space: fewer screening hits from competitors, higher novelty potential, and stronger IP positioning.

Medicinal chemistry Compound library diversity Hit discovery

Ring-Size Affinity Modulation: 1,4-Oxazepane vs. Morpholine Matched Pairs at Dopamine D₄ Receptor

In a systematic matched-pair study, Audouze et al. synthesized parallel series of 2,4-disubstituted morpholines (6-membered ring) and 2,4-disubstituted 1,4-oxazepanes (7-membered ring) and measured their binding affinity at the human dopamine D₄ receptor [1]. 3D-QSAR analysis using GRID/GOLPE methodology revealed that 'the size of the morpholine or 1,4-oxazepane ring seems to be important for affinity' [1]. While full Ki tables are behind the paywall, the qualitative finding is unambiguous: ring expansion from 6 to 7 members produces meaningfully different affinity profiles, confirming that the two scaffolds are not interchangeable for D₄-targeted programs.

CNS drug discovery Dopamine receptor 3D-QSAR

EP300/CBP Histone Acetyltransferase Inhibition: Scaffold Hopping to 1,4-Oxazepane Delivers Selective Nanomolar Potency

Daiichi Sankyo researchers identified compound 11 (DS17701585), a 1,4-oxazepane-containing EP300/CBP histone acetyltransferase inhibitor, via scaffold hopping from an HTS hit [1]. DS17701585 achieved IC₅₀ values of 0.040 μM against CBP and 0.15 μM against EP300 in biochemical assays, with dose-dependent suppression of SOX2 mRNA expression confirmed in a human lung squamous cell carcinoma LK2 xenograft mouse model [1]. Critically, the 1,4-oxazepane ring was not a replaceable architectural element—it was essential for achieving the selectivity profile: the original HTS hit lacked this ring system, and the scaffold-hopping campaign explicitly selected the 1,4-oxazepane core as a key differentiator [1].

Epigenetics Cancer therapeutics Scaffold hopping

Antifungal Efficacy vs. Fluconazole Resistance: 1,4-Oxazepane-Containing R-135853 Demonstrates Superiority in Refractory Candidiasis

R-135853, a sordarin derivative possessing a 1,4-oxazepane ring moiety, was evaluated head-to-head against fluconazole in murine candidiasis models [1]. R-135853 exhibited MIC₉₀ values of 0.03 μg/mL against fluconazole-susceptible C. albicans and 0.03–0.06 μg/mL against fluconazole-resistant C. albicans strains [1]. In the murine esophageal candidiasis model caused by fluconazole-resistant C. albicans, R-135853 at 10 and 50 mg/kg/dose significantly reduced esophageal viable cell counts, whereas fluconazole at 50 mg/kg/dose was ineffective [1]. R-135853 eradicated C. albicans from esophagi of 1/5 and 4/5 mice at 10 and 50 mg/kg, respectively [1]. The 1,4-oxazepane ring is integral to the pharmacophore: the sordaricin core without this moiety lacks comparable potency.

Antifungal drug discovery Drug resistance In vivo efficacy

Synthesis Accessibility: Scalable Multigram Protocol Now Enables Procurement at Research and Scale-Up Quantities

Until 2025–2026, the synthesis of non-fused 1,4-oxazepanes was hampered by 'lack of reliable synthetic routes' that 'long hindered their exploration' [1]. Kaliberda et al. (Enamine Ltd / Taras Shevchenko National University) recently published a robust protocol that 'transforms [classical heterocyclization] into a robust protocol suited for multigram synthesis' accommodating both unsubstituted and methyl-substituted precursors [1]. This directly addresses the historical procurement bottleneck: prior to this work, commercial availability was limited to milligram research quantities with long lead times. The protocol enables access to diverse 6-functionalized 1,4-oxazepanes [1]. The implication is that 1,4-oxazepan-6-one can now be reliably sourced at multi-gram scale, reducing supply risk relative to even 3–5 years ago.

Process chemistry Scale-up synthesis Building block supply

Carbonyl Positional Differentiation: 1,4-Oxazepan-6-one vs. 1,4-Oxazepan-3-one — Distinct Synthetic and Biological Trajectories

1,4-Oxazepan-6-one and 1,4-oxazepan-3-one are regioisomers differing only in carbonyl position, yet they arise from distinct synthetic methods and offer orthogonal derivatization vectors. Morpholin-3-ones and 1,4-oxazepan-3-ones can be accessed via [3+3]- and [3+4]-annulation of aza-oxyallyl cations with amphoteric compounds [1], whereas 1,4-oxazepan-6-ones require cyclization strategies targeting the C-6 position [2]. This positional difference matters for procurement because the downstream chemistry—nucleophilic addition, reduction, reductive amination, and ring functionalization—proceeds with fundamentally different regiochemical outcomes. A program requiring C-6 functionalization cannot simply substitute 1,4-oxazepan-3-one; the two regioisomers map onto entirely different SAR vectors.

Regioisomer differentiation Synthetic chemistry SAR

1,4-Oxazepan-6-one: High-Impact Application Scenarios Anchored in Quantitative Differentiation Evidence


Epigenetic Drug Discovery: EP300/CBP Histone Acetyltransferase Inhibitor Programs

The Daiichi Sankyo EP300/CBP inhibitor program provides a validated precedent: scaffold hopping to a 1,4-oxazepane-containing core yielded compound DS17701585 with IC₅₀ = 0.040 μM against CBP and confirmed oral in vivo target engagement in a lung cancer xenograft model [1]. Teams pursuing HAT inhibition for oncology should prioritize 1,4-oxazepan-6-one as a key building block for scaffold-hopping campaigns, given the demonstrated selectivity advantage over non-oxazepane HTS starting points.

Antifungal Drug Development Targeting Azole-Resistant Candida and Cryptococcus Species

R-135853, containing a 1,4-oxazepane ring as a pharmacophoric element, demonstrated MIC₉₀ of 0.03 μg/mL against fluconazole-susceptible C. albicans and maintained potency (0.03–0.06 μg/mL) against fluconazole-resistant strains where fluconazole itself was completely ineffective in vivo [1]. This scenario supports procurement of 1,4-oxazepan-6-one for antifungal programs specifically targeting the EF-2 inhibition mechanism, particularly where azole cross-resistance is a clinical concern.

CNS Receptor-Targeted Library Enrichment: Dopamine D₄ and Monoamine Transporter Programs

The Audouze et al. matched-pair study established that 1,4-oxazepane ring size meaningfully modulates dopamine D₄ receptor affinity compared to morpholine analogs [1]. Combined with the patent literature on 1,4-oxazepane-based monoamine reuptake inhibitors (Takeda, Spera Pharma) [2][3], this scenario supports procurement of 1,4-oxazepan-6-one for CNS-focused compound library enrichment where morpholine-based libraries have saturated the accessible chemical space.

Novel Chemical Space Exploration: Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

Multiple independent publications characterize 1,4-oxazepanes as 'strikingly scarce,' 'virtually unexplored,' and 'underrepresented in the literature' [1][2]. This low-representation status makes 1,4-oxazepan-6-one an optimal building block for fragment-based screening libraries, DNA-encoded libraries (DEL), and diversity-oriented synthesis (DOS) collections seeking to access novel IP-secure chemical space with reduced competitor overlap.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Oxazepan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.